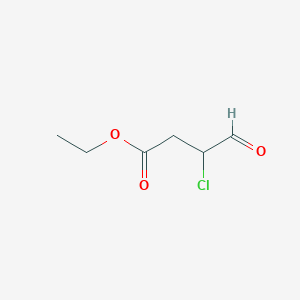

Ethyl 3-chloro-4-oxobutanoate

説明

Ethyl 4-chloro-3-oxobutanoate (COBE, CAS 638-07-3) is a chiral β-keto ester with the molecular formula C₆H₉ClO₃ and a molecular weight of 164.59 g/mol . It is characterized by a reactive ketone group at position 3 and a chlorine substituent at position 4, making it a versatile intermediate in organic synthesis, particularly for producing enantiomerically pure alcohols like ethyl 4-chloro-3-hydroxybutanoate (CHBE) via biocatalytic reductions . COBE’s ester group (ethyl) enhances solubility in organic solvents, while the electron-withdrawing chlorine atom stabilizes the keto-enol tautomer, influencing its reactivity in asymmetric transformations .

特性

分子式 |

C6H9ClO3 |

|---|---|

分子量 |

164.59 g/mol |

IUPAC名 |

ethyl 3-chloro-4-oxobutanoate |

InChI |

InChI=1S/C6H9ClO3/c1-2-10-6(9)3-5(7)4-8/h4-5H,2-3H2,1H3 |

InChIキー |

XRWPTDWCGOCVGI-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)CC(C=O)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-4-oxobutanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with thionyl chloride, which results in the chlorination of the acetoacetate to form ethyl 3-chloro-4-oxobutanoate . The reaction is typically carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In industrial settings, the production of ethyl 3-chloro-4-oxobutanoate often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation and recrystallization to remove impurities and obtain a high-purity product .

化学反応の分析

Types of Reactions

Ethyl 3-chloro-4-oxobutanoate undergoes various chemical reactions, including:

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding substituted products.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-chloro-4-oxobutanoic acid.

Common Reagents and Conditions

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Amines, thiols

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions

Major Products Formed

Reduction: Ethyl 3-chloro-4-hydroxybutanoate

Substitution: Various substituted derivatives depending on the nucleophile used

Hydrolysis: 3-chloro-4-oxobutanoic acid

科学的研究の応用

Ethyl 3-chloro-4-oxobutanoate has several applications in scientific research:

作用機序

The mechanism of action of ethyl 3-chloro-4-oxobutanoate involves its reactivity as an electrophile due to the presence of the carbonyl group. This makes it susceptible to nucleophilic attack, leading to various substitution and addition reactions . In biological systems, the compound can be reduced by enzymes such as ketoreductases, which convert it to its corresponding hydroxy derivative .

類似化合物との比較

Comparison with Structural and Functional Analogs

Structural Analogs

COBE belongs to a broader class of substituted β-keto esters. Key analogs include:

Key Structural Differences :

- Substituent Effects : Aromatic derivatives (e.g., 3-chlorophenyl or 3,4-dichlorophenyl) introduce steric and electronic modifications, altering reactivity in cross-coupling or cyclization reactions .

Reactivity and Biocatalytic Performance

COBE is primarily used in asymmetric reductions to produce chiral CHBE, a precursor for statins and β-lactam antibiotics. Its performance is benchmarked against analogs:

Stereo-Selectivity Trends :

- COBE’s reduction stereo-outcome depends on substrate concentration: R-CHBE dominates at low COBE concentrations , while S-CHBE prevails at higher concentrations .

- Co-Substrate Effects: Ethanol or glucose as co-substrates regenerate NAD(P)H, with glucose improving yield (92%) and ethanol enhancing S-selectivity (90% ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。